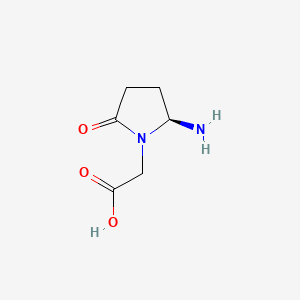
2-Methyl-3-octylmaleic Anhydride-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-octylmaleic anhydride-d3 is a deuterium-labeled compound with the molecular formula C13H17D3O3 and a molecular weight of 227.31 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms.
Preparation Methods
The synthesis of 2-Methyl-3-octylmaleic anhydride-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
2-Methyl-3-octylmaleic anhydride-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Methyl-3-octylmaleic anhydride-d3 has a wide range of scientific research applications, including:
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: Utilized in the development of diagnostic tools and imaging agents for various diseases.
Industry: Applied in the synthesis of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-octylmaleic anhydride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This enables researchers to study the detailed mechanisms of metabolic processes and the effects of various treatments.
Comparison with Similar Compounds
2-Methyl-3-octylmaleic anhydride-d3 can be compared with other similar compounds, such as:
2-Methyl-3-octylmaleic anhydride: The non-deuterated version of the compound, which lacks the isotopic labeling.
3-Octyl-4-methylmaleic anhydride: A structurally similar compound with different alkyl chain lengths.
2-Methyl-3-hexylmaleic anhydride: Another structurally similar compound with a shorter alkyl chain.
Properties
CAS No. |
1346605-00-2 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
227.318 |
IUPAC Name |
3-octyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-10(2)12(14)16-13(11)15/h3-9H2,1-2H3/i2D3 |
InChI Key |
IJVQISVXVMUJOR-BMSJAHLVSA-N |
SMILES |
CCCCCCCCC1=C(C(=O)OC1=O)C |
Synonyms |
3-(Methyl-d3)-4-octyl-2,5-furandione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


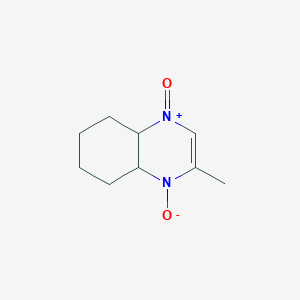
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)

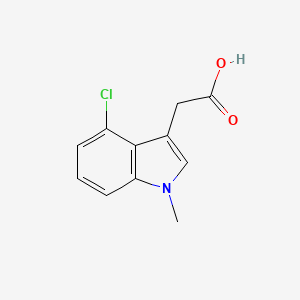
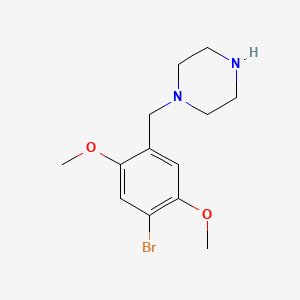
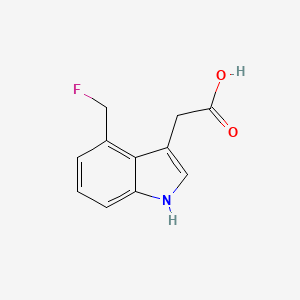
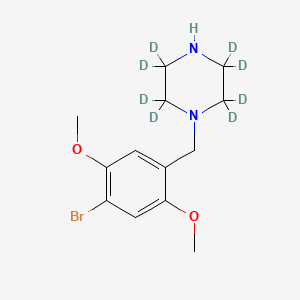
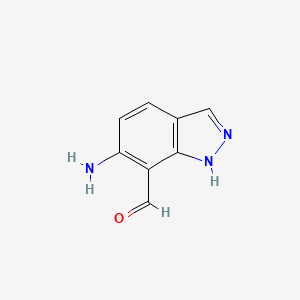
![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
